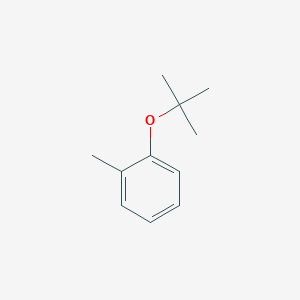
Benzene, 1-(1,1-dimethylethoxy)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is a chemical compound that is widely used in scientific research. It is also known as 2-Methyl-1-(1,1-dimethylethoxy) benzene or 2,6-Di-tert-butylphenol. This compound is synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It also acts as a stabilizer by forming a protective layer around the polymer or drug molecule, preventing it from reacting with the environment. In addition, it acts as an inhibitor by binding to the active site of enzymes, preventing them from degrading the drug molecule.
Effets Biochimiques Et Physiologiques
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- has been shown to have antioxidant and anti-inflammatory properties. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. It has also been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, it has some limitations, such as its solubility in water, which can make it difficult to work with in aqueous solutions. It also has a strong odor, which can be unpleasant and potentially hazardous.
Orientations Futures
There are several future directions for research on Benzene, 1-(1,1-dimethylethoxy)-2-methyl-. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to determine its efficacy and safety in treating these diseases. Another area of interest is its potential as a food preservative. Research is needed to determine its effectiveness in preventing the oxidation of fats and oils in various food products. Finally, research is needed to develop new synthesis methods for Benzene, 1-(1,1-dimethylethoxy)-2-methyl- that are more efficient and environmentally friendly.
Conclusion:
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is a widely used chemical compound in scientific research. It is synthesized using various methods and has been extensively studied for its biochemical and physiological effects. It has several advantages for lab experiments, such as its stability and availability, but also has some limitations, such as its solubility in water and strong odor. There are several future directions for research on this compound, including its potential as a therapeutic agent for neurodegenerative diseases and as a food preservative.
Méthodes De Synthèse
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is synthesized using various methods such as Friedel-Crafts alkylation, Williamson ether synthesis, and Grignard reaction. The most commonly used method is the Friedel-Crafts alkylation method, which involves the reaction between 2,6-dimethylphenol and tert-butyl chloride in the presence of aluminum chloride as a catalyst. This method yields a high purity product with good yield.
Applications De Recherche Scientifique
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is widely used in scientific research as an antioxidant, stabilizer, and inhibitor. It is used in the polymer industry to prevent the degradation of polymers due to exposure to heat, light, and oxygen. It is also used in the food industry as an antioxidant to prevent the oxidation of fats and oils. In addition, it is used in the pharmaceutical industry as an inhibitor to prevent the degradation of drugs due to exposure to light and air.
Propriétés
Numéro CAS |
15359-96-3 |
|---|---|
Nom du produit |
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8H,1-4H3 |
Clé InChI |
LSDMDIYCJNRNBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)(C)C |
SMILES canonique |
CC1=CC=CC=C1OC(C)(C)C |
Autres numéros CAS |
15359-96-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



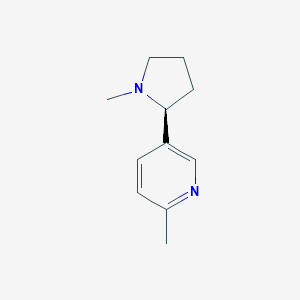
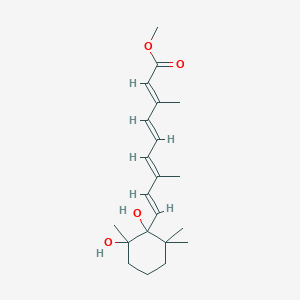
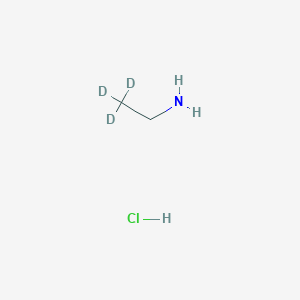
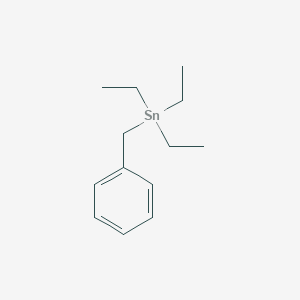
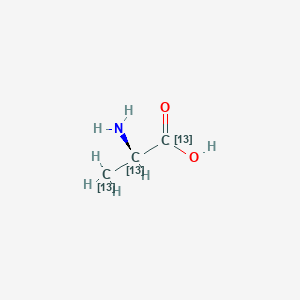
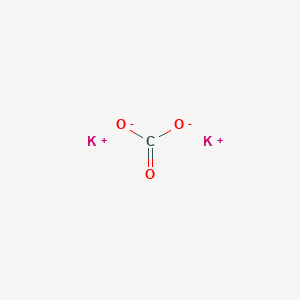
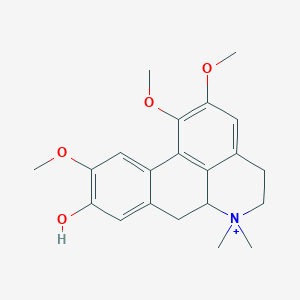
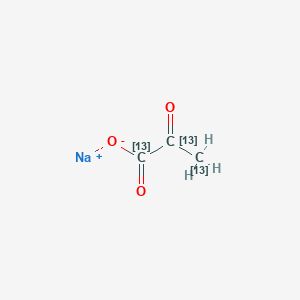
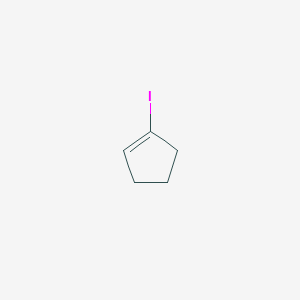
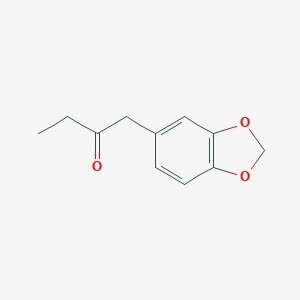
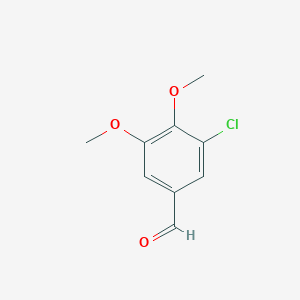
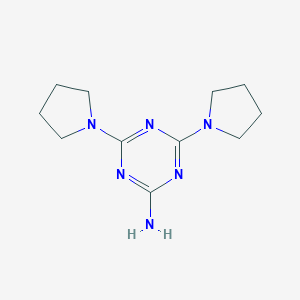
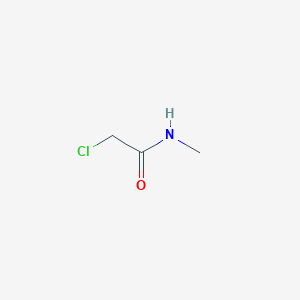
![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)